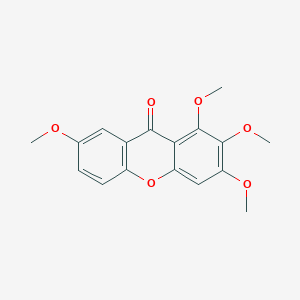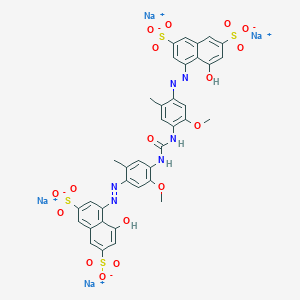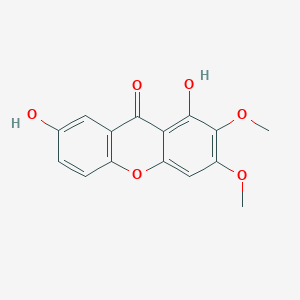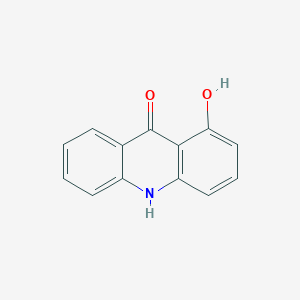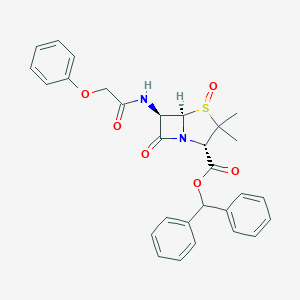
Benzhydryl penicillin V sulfoxide, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl penicillin V sulfoxide, (R)-, commonly known as BPO, is a type of antibiotic that belongs to the penicillin family. It is a semi-synthetic derivative of penicillin and is used to treat a wide range of bacterial infections. BPO is an important drug in the field of medicine, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are crucial areas of study.
Mécanisme D'action
BPO works by inhibiting the bacterial cell wall synthesis, which is an essential step in bacterial growth and replication. It binds to the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan molecules in the bacterial cell wall. This results in the weakening of the cell wall, leading to bacterial lysis and death.
Effets Biochimiques Et Physiologiques
BPO has been shown to have a broad spectrum of activity against various bacterial strains. It is well-absorbed orally and has a long half-life, which allows for less frequent dosing. BPO is primarily eliminated through the kidneys and is generally well-tolerated by patients. However, like all antibiotics, BPO can cause adverse effects such as gastrointestinal disturbances, allergic reactions, and the development of antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
BPO is a useful tool in laboratory experiments due to its antibacterial properties. It is commonly used to isolate and culture bacteria, as well as to study the effects of antibiotics on bacterial growth. However, its use is limited due to the development of resistance, and alternative antibiotics may be required for certain experiments.
Orientations Futures
There are several potential future directions for the study of BPO. One area of interest is the development of new analogs with improved antibacterial activity and reduced toxicity. Another area of research is the investigation of BPO's potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on some cancer cell lines. Additionally, the use of BPO in combination with other antibiotics or drugs may enhance its effectiveness against resistant bacterial strains.
Conclusion:
In conclusion, BPO is an important antibiotic with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are crucial areas of study. Further research is needed to fully understand the potential of BPO as an antibacterial and anti-cancer agent, as well as to develop new analogs with improved properties.
Méthodes De Synthèse
BPO is synthesized by the reaction of penicillin V with benzhydryl bromide in the presence of a base. The reaction yields a mixture of diastereomers, which are then separated by chromatography. The (R)-enantiomer is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
BPO has been extensively studied for its antibacterial properties and is used to treat infections caused by gram-positive bacteria. It is also effective against some gram-negative bacteria, but its use is limited due to the development of resistance. BPO has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Propriétés
Numéro CAS |
10209-09-3 |
|---|---|
Nom du produit |
Benzhydryl penicillin V sulfoxide, (R)- |
Formule moléculaire |
C29H28N2O6S |
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
benzhydryl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38?/m1/s1 |
Clé InChI |
LCRVLXSXMGVJHV-KWNWCNBBSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES canonique |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Autres numéros CAS |
64312-86-3 37591-67-6 10209-09-3 |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





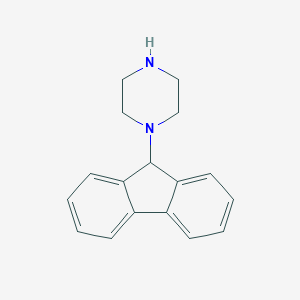
![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)
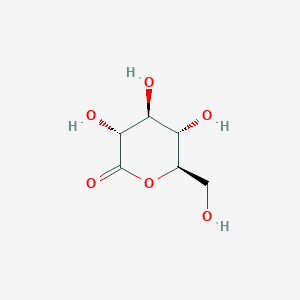

![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)

